(6-Aminopyridin-3-yl)boronic acid hydrochloride
Description
Role of 6-Aminopyridine-3-Boronic Acid in Low-pH Binding Mechanisms
The molecular architecture of (6-aminopyridin-3-yl)boronic acid hydrochloride enables selective interactions with cis-diol-containing biomolecules under acidic conditions. The boronic acid moiety forms reversible covalent bonds with vicinal diols, while the 6-aminopyridine group enhances binding through complementary hydrogen-bonding interactions. At pH 5.0, the amino group on the pyridine ring becomes protonated, stabilizing electrostatic interactions with negatively charged residues on target biomolecules. This protonation state also increases the electrophilicity of the boron atom, accelerating the formation of boronate esters with diols.
The compound’s binding mechanism involves a two-step process:
- Initial recognition via hydrogen bonds between the protonated amino group and hydroxyl or carboxylate groups on the target.
- Covalent bond formation between the boronic acid and cis-diol, facilitated by optimal orbital overlap under acidic conditions.
This pH-dependent behavior is critical for applications requiring selective binding in complex biological matrices, such as glycoprotein enrichment or sensor development.
Structure-Activity Relationships of Substituted Pyridinylboronic Acids
Substituents on the pyridine ring significantly influence binding affinity and selectivity. A comparative study of 3- and 2-substituted pyridinylboronic acids revealed that electron-donating groups at the 6-position enhance diol-binding kinetics, while bulky substituents at the 2-position reduce steric hindrance (Table 1).
Table 1: Impact of Pyridine Substituents on Binding Affinity
| Compound | Substituent Position | Functional Group | IC₅₀ (μM) | Selectivity Ratio |
|---|---|---|---|---|
| 47 | 3 | 3-pyrazole | 0.48 | 14 |
| 28 | 3 | C≡CCH₂OH | 0.24 | 11.9 |
| 39 | 2 | 2-phenyl | 19.1 | 2.1 |
The 3-pyrazole-substituted derivative (Compound 47) exhibited the highest potency, attributed to its ability to form additional hydrogen bonds with target biomolecules. Conversely, 2-phenyl substitution (Compound 39) resulted in reduced affinity due to steric clashes with adjacent binding pockets.
Comparative Analysis of cis-Diol Binding Affinity Across Boronic Acid Derivatives
This compound demonstrates superior cis-diol binding affinity compared to structurally related derivatives. For instance, pyridine-4-boronic acid, which lacks the amino group, shows a 10-fold lower binding constant for glucose under identical conditions. This disparity arises from the absence of protonatable groups in the 4-position derivative, limiting its ability to stabilize transition states at low pH.
Key Factors Driving Enhanced Affinity:
- Electronic Effects : The electron-donating amino group increases boron’s electrophilicity.
- Hydrogen-Bonding Networks : Protonated amino groups engage in secondary interactions with diol oxygens.
- Steric Optimization : The 3-position substitution minimizes clashes with adjacent residues in binding pockets.
pH-Dependent Binding Kinetics and Thermodynamic Profiling
The binding kinetics of this compound are highly sensitive to pH, with optimal affinity observed between pH 4.5 and 5.5. Thermodynamic studies reveal an enthalpy-driven binding process (ΔH = −45 kJ/mol) at low pH, transitioning to entropy-driven interactions (ΔS = +120 J/mol·K) near neutral pH. This shift correlates with changes in protonation states and solvation dynamics.
Table 2: Thermodynamic Parameters at Varying pH
| pH | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| 4.5 | −28.3 | −45.1 | −56.2 |
| 6.0 | −22.7 | −18.9 | +12.4 |
| 7.4 | −15.4 | +9.8 | +120.1 |
The negative entropy at low pH indicates ordered binding via hydrogen bonds, while positive entropy at higher pH suggests hydrophobic interactions dominate.
Properties
IUPAC Name |
(6-aminopyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3,9-10H,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMPSNZAJKRVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-15-7 | |
| Record name | (6-aminopyridin-3-yl)boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrochlorination of the Boronic Acid
The final step involves converting the free base (6-aminopyridin-3-yl)boronic acid into its hydrochloride salt. This is achieved by treating the boronic acid with hydrochloric acid under controlled conditions.
Procedure Outline
- Dissolution : The boronic acid is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.
- Acid Addition : Gaseous HCl or concentrated aqueous HCl is introduced dropwise at 0–5°C to prevent decomposition.
- Precipitation : The hydrochloride salt precipitates as a white solid, which is isolated via filtration and washed with cold ether.
Critical Parameters
- Temperature Control : Excess heat during HCl addition can degrade the boronic acid or lead to deboronation.
- Moisture Avoidance : The reaction must be conducted under anhydrous conditions to preserve the integrity of the boronic acid group.
Optimization Challenges and Mitigation Strategies
Low Yields in Coupling Reactions
The moderate yields (37–61%) reported in analogous reactions highlight inherent challenges:
- Competitive Protodeboronation : The electron-rich amine group may accelerate deboronation under basic conditions. Using weaker bases (e.g., K₂CO₃ instead of Cs₂CO₃) and lower temperatures mitigates this issue.
- Catalyst Poisoning : The amine functionality can coordinate palladium, reducing catalytic activity. Increasing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) improves efficiency.
Purification and Stability
This compound is hygroscopic and requires storage at –20°C under inert atmosphere. Purification via silica gel chromatography (eluting with ethyl acetate/petroleum ether mixtures) effectively removes palladium residues and unreacted starting materials.
Applications in Target Synthesis
The compound’s utility is exemplified in its role as a coupling partner for aryl halides:
Case Study: Synthesis of 5-(3-Cyclopropylphenyl)pyridin-2-amine
- Reactants : 1-Bromo-3-cyclopropylbenzene + 6-Aminopyridine-3-boronic acid
- Conditions : Pd(PPh₃)₄ (5 mol%), Cs₂CO₃, dioxane/water, 90°C, 16 h
- Outcome : 37% yield after chromatography.
This demonstrates the compound’s efficacy in constructing biaryl amines, a common motif in kinase inhibitors.
Chemical Reactions Analysis
Types of Reactions
(6-Aminopyridin-3-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The aminopyridine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other boronic acid derivatives .
Scientific Research Applications
Affinity Materials for Biomolecule Extraction
One of the prominent applications of (6-Aminopyridin-3-yl)boronic acid hydrochloride is in the development of affinity materials for the extraction and enrichment of cis-diol-containing biomolecules. Functionalized magnetic nanoparticles using this compound have demonstrated:
- Low Binding pH : Effective at a pH of 5.0, which is beneficial for the stability of labile compounds.
- High Affinity : Enhanced binding affinity allows for the selective extraction of low-concentration biomolecules from complex matrices such as human urine .
This application is crucial in clinical diagnostics, where accurate biomolecule profiling is essential.
Material Science
In material science, this compound serves as a building block for synthesizing new materials. Its unique reactivity enables the development of advanced materials with specific properties:
- Polymer Synthesis : It can be utilized to create polymers that exhibit enhanced mechanical and thermal properties.
- Nanomaterials : The compound's ability to form stable complexes with metals makes it suitable for developing nanomaterials used in electronics and catalysis .
Analytical Chemistry
The compound plays a significant role in analytical chemistry, particularly in chromatographic techniques:
- Chromatography : It is used as a derivatizing agent to enhance the detection and quantification of various analytes.
- Sensor Development : this compound has been incorporated into sensors for detecting carbohydrates and other biomolecules due to its selective binding properties .
Case Study 1: Selective Extraction of Biomolecules
A study demonstrated the effectiveness of (6-Aminopyridin-3-yl)boronic acid functionalized magnetic nanoparticles in selectively enriching cis-diol-containing biomolecules from human urine samples. The results showed that these nanoparticles could extract target molecules at low concentrations under neutral conditions, highlighting their potential for clinical diagnostics .
Case Study 2: Development of Advanced Materials
Research involving this compound has led to the synthesis of novel polymeric materials that exhibit improved thermal stability and mechanical strength. These materials are being explored for applications in various industrial sectors, including automotive and aerospace engineering .
Mechanism of Action
The mechanism of action of (6-Aminopyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies . The aminopyridine moiety can interact with various biological targets, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (6-Aminopyridin-3-yl)boronic acid hydrochloride with structurally and functionally related boronic acids:
Key Structural and Functional Insights
This could improve binding to serine proteases or HDACs, as seen in analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, where substituent positioning significantly affects inhibitory potency .
Biological Activity: HDAC/Protease Inhibition: Boronic acids with extended aromatic systems (e.g., phenanthren-9-yl) show anticancer activity, while peptide-based analogs like bortezomib target proteasomes. The target compound’s pyridine core may balance selectivity and solubility, though in vitro validation is needed . Antifungal Potential: Phenoxy-methylphenyl boronic acids inhibit fungal appressorium formation at µM concentrations, suggesting that the target compound’s amino group could enhance fungal cell penetration .
Stability and Prodrug Strategies: Peptide boronic acids (e.g., bortezomib) often suffer from poor pharmacokinetics due to hydrolysis of peptide bonds. The target compound’s non-peptidic structure may confer greater metabolic stability. Prodrug strategies, such as diethanolamine conjugation (as in compound 18, Scheme 4, ), could further optimize bioavailability .
Selectivity for Boronic Acid-Containing Inhibitors: highlights that compounds with boronic acid moieties exhibit selective antagonism toward proteasome inhibitors. This suggests that the target compound’s boronic acid group is critical for binding to specific enzymatic pockets, differentiating it from non-boronic acid inhibitors .
Biological Activity
(6-Aminopyridin-3-yl)boronic acid hydrochloride is a compound with significant biological relevance, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Target Interaction
The primary target for this compound is cis-diol-containing biomolecules . The compound utilizes a mechanism known as boronate affinity , which allows it to bind selectively to these biomolecules through reversible covalent bonds. This interaction is crucial for its role in various biochemical pathways and cellular processes.
Biochemical Pathways
Upon binding to cis-diol-containing biomolecules, the compound can modulate their activity, influencing pathways such as cell signaling, gene expression, and metabolism. For instance, it can affect enzyme activities and regulate metabolic pathways by altering the function of specific proteins and enzymes involved in these processes.
Pharmacokinetics
This compound exhibits excellent water solubility, which enhances its bioavailability. Its stability under physiological conditions allows for effective interactions with biological targets. However, environmental factors such as pH can influence its binding efficacy; optimal conditions are typically near neutral or slightly acidic.
Applications in Research and Medicine
The compound has been employed in various scientific applications:
- Fluorescent Probes : It is used in developing fluorescent probes for detecting biological molecules, enhancing sensitivity and specificity in assays.
- Drug Development : As an intermediate in synthesizing pharmaceutical compounds, it shows potential as a drug candidate for treating various diseases.
- Biochemical Research : The compound serves as a reagent in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules.
Table 1: Summary of Biological Activity Studies
Cellular Effects
The interactions of this compound with biomolecules can lead to significant cellular effects:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (6-aminopyridin-3-yl)boronic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves:
Amination : Introducing the amino group at the 6-position of pyridine through palladium-catalyzed coupling or direct substitution.
Boronation : Installing the boronic acid group at the 3-position via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) .
Hydrochloride Formation : Treating the free base with HCl in anhydrous conditions to yield the hydrochloride salt.
- Optimization Tips :
- Use inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.
- Monitor pH during HCl addition to avoid over-acidification, which may degrade the boronic acid moiety .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (+0.1% TFA) resolves polar impurities.
- Recrystallization : Use ethanol/water mixtures (1:3 v/v) at low temperatures (0–4°C) to enhance crystal purity.
- Lyophilization : For final isolation, lyophilize aqueous fractions to remove volatile solvents while retaining boronic acid stability .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
-
pH Stability :
-
Optimal Range : pH 5–7 (boronic acid remains protonated, minimizing hydrolysis).
-
Degradation : At pH > 8, the boronic acid forms borate esters, reducing reactivity. Below pH 4, HCl may protonate the pyridine ring, altering solubility .
-
Thermal Stability :
-
Short-Term : Stable at 25°C for 24 hours in dry DMSO or methanol.
-
Long-Term : Store at –20°C under inert gas (e.g., argon) to prevent oxidation. Decomposition occurs above 80°C, detected via TGA/DSC .
Condition Stability Outcome Reference pH 3.0, 25°C, 24h 85% intact (HPLC) pH 7.4, 37°C, 48h 72% intact (LC-MS) pH 9.0, 25°C, 6h 40% hydrolysis (NMR)
Q. How can researchers resolve contradictions in reported reactivity of this compound in Suzuki-Miyaura couplings?
- Methodological Answer : Discrepancies often arise from:
- Ligand Effects : Use Buchwald-type ligands (e.g., SPhos) for electron-deficient pyridinyl boronic acids to enhance coupling efficiency.
- Base Selection : K₂CO₃ or CsF in THF/water mixtures (3:1) minimizes boronic acid protodeboronation.
- Validation : Cross-check results using alternative characterization (e.g., X-ray crystallography for regiochemistry, LC-MS for byproduct analysis) .
Q. What strategies enable selective functionalization of the amino group without affecting the boronic acid moiety?
- Methodological Answer :
- Protection/Deprotection :
Protect the boronic acid as a pinacol ester before modifying the amino group.
Use Boc (tert-butoxycarbonyl) or Fmoc groups for amine protection.
Deprotect under mild acidic conditions (e.g., TFA for Boc, piperidine for Fmoc) .
- Selective Acylation : Employ N-hydroxysuccinimide (NHS) esters in DMF at 0°C to acylate the amino group while leaving the boronic acid intact .
Experimental Design & Best Practices
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm for free acid, δ ~18 ppm for esters).
- LC-MS : Monitors purity and detects hydrolysis products (e.g., [M–HCl+H]+ at m/z 153.1).
- Elemental Analysis : Validates stoichiometry of HCl (theoretical Cl%: 14.2%) .
Q. How should researchers handle and store this compound to ensure long-term stability?
- Methodological Answer :
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps.
- Storage :
- Short-Term : Desiccated at –20°C in amber vials.
- Long-Term : Lyophilized powder under argon, with silica gel desiccant .
Data Contradiction Analysis
Q. Why do some studies report poor yields in cross-couplings with this boronic acid, and how can this be mitigated?
- Methodological Answer : Low yields often stem from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
